Cas no 1306604-30-7 (N-2-(methylamino)ethylmethanesulfonamide hydrochloride)

N-2-(Methylamino)ethylmethanesulfonamide hydrochloride is a synthetic organic compound featuring a methanesulfonamide core functionalized with a methylaminoethyl group. Its hydrochloride salt form enhances stability and solubility, making it suitable for various research and pharmaceutical applications. The compound’s structure, combining a sulfonamide moiety with an amine group, suggests potential utility as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules. Its well-defined chemical properties and purity make it a reliable candidate for controlled synthesis and mechanistic studies. The hydrochloride derivative ensures consistent handling and storage, facilitating its use in analytical and experimental workflows.
N-2-(methylamino)ethylmethanesulfonamide hydrochloride structure
1306604-30-7 structure
Product Name:N-2-(methylamino)ethylmethanesulfonamide hydrochloride
CAS No:1306604-30-7
MF:C4H13ClN2O2S
MW:188.676218748093
CID:4587189
Update Time:2025-06-08

N-2-(methylamino)ethylmethanesulfonamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-[2-(Methylamino)ethyl]methanesulfonamide hydrochloride
    • N-2-(methylamino)ethylmethanesulfonamide hydrochloride
    • Inchi: 1S/C4H12N2O2S.ClH/c1-5-3-4-6-9(2,7)8;/h5-6H,3-4H2,1-2H3;1H
    • InChI Key: KOWKLRCTVDADQT-UHFFFAOYSA-N
    • SMILES: S(C)(NCCNC)(=O)=O.Cl

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Additional information on N-2-(methylamino)ethylmethanesulfonamide hydrochloride

N-2-(Methylamino)ethylmethanesulfonamide Hydrochloride: A Comprehensive Overview

N-2-(Methylamino)ethylmethanesulfonamide hydrochloride (CAS No. 1306604-30-7) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-2-(methylamino)ethylmethanesulfonamide hydrochloride, is a derivative of methanesulfonamide and has gained attention due to its potential therapeutic applications and unique chemical properties.

The structure of N-2-(methylamino)ethylmethanesulfonamide hydrochloride consists of a methanesulfonamide group attached to an ethylamine chain, with a methyl group on the nitrogen atom. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations. The compound's molecular formula is C5H14NO3S·HCl, and its molecular weight is approximately 197.70 g/mol.

In recent years, N-2-(methylamino)ethylmethanesulfonamide hydrochloride has been the subject of several studies aimed at elucidating its biological activities and potential therapeutic uses. One notable area of research is its antimicrobial properties. Studies have shown that this compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, making it a promising candidate for the development of new antibiotics and antifungal agents.

Another area of interest is the compound's anti-inflammatory effects. Research has demonstrated that N-2-(methylamino)ethylmethanesulfonamide hydrochloride can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in inflammatory responses. This property suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).

Beyond its antimicrobial and anti-inflammatory properties, N-2-(methylamino)ethylmethanesulfonamide hydrochloride has also been investigated for its neuroprotective effects. Preclinical studies have shown that this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases like Alzheimer's and Parkinson's disease. These findings open up new avenues for the development of neuroprotective drugs.

The pharmacokinetic profile of N-2-(methylamino)ethylmethanesulfonamide hydrochloride has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Research indicates that the compound has good oral bioavailability and a favorable pharmacokinetic profile, which supports its potential as an orally administered therapeutic agent.

In terms of safety, preclinical toxicology studies have shown that N-2-(methylamino)ethylmethanesulfonamide hydrochloride has a low toxicity profile at therapeutic doses. However, as with any new drug candidate, further safety evaluations are necessary to ensure its long-term safety in humans.

The synthesis of N-2-(methylamino)ethylmethanesulfonamide hydrochloride involves several steps, including the reaction of methanesulfonyl chloride with 2-aminoethanol to form methanesulfonyl ethylamine, followed by N-methylation using methyl iodide or another suitable reagent. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Recent advancements in synthetic methods have led to more efficient and cost-effective routes for producing N-2-(methylamino)ethylmethanesulfonamide hydrochloride on a larger scale. These improvements are crucial for advancing the compound from the laboratory to clinical trials and ultimately to market approval.

In conclusion, N-2-(methylamino)ethylmethanesulfonamide hydrochloride (CAS No. 1306604-30-7) is a versatile compound with promising therapeutic potential in multiple areas, including antimicrobial, anti-inflammatory, and neuroprotective applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, making it an exciting area of focus for medicinal chemists and pharmaceutical researchers alike.

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